Canrenoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

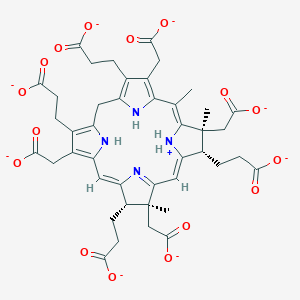

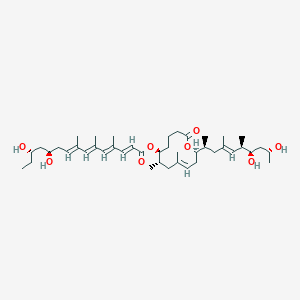

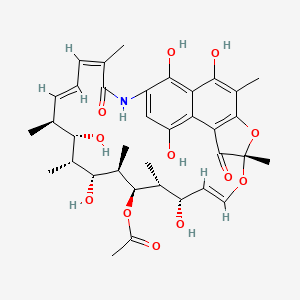

カンレノ酸カリウム塩は、カンレノ酸カリウムとしても知られており、カンレノ酸のカリウム塩です。これは、スピロラクトン系に属するアルドステロン拮抗薬です。 この化合物はプロドラッグであり、体内では代謝されて活性代謝物であるカンレノンを生成します .

準備方法

合成経路と反応条件

カンレノ酸カリウム塩の合成には、カンレノ酸と水酸化カリウムの反応が含まれます。 この反応は通常、水性媒体中で行われ、カンレノ酸を水に溶解し、その後水酸化カリウムで中和してカリウム塩を生成します .

工業的生産方法

カンレノ酸カリウム塩の工業的生産は、同様の原理に従っていますが、より大規模です。 このプロセスには、温度やpHなどの反応条件を慎重に制御して、最終生成物の高収率と純度を確保することが含まれます .

化学反応の分析

反応の種類

カンレノ酸カリウム塩は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、酸化されてさまざまな酸化誘導体に変換されます。

還元: 還元反応により、この化合物はさまざまな還元形態に変換されます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応の条件は、目的の生成物によって異なりますが、通常は制御された温度とpHレベルを含みます .

生成される主な生成物

これらの反応から生成される主な生成物には、カンレノ酸カリウム塩のさまざまな酸化、還元、および置換誘導体があります。 これらの生成物は、化学的および生物学的特性が異なり、さまざまな用途に役立ちます .

科学研究への応用

カンレノ酸カリウム塩は、次のようなさまざまな科学研究に応用されています。

科学的研究の応用

Canrenoic acid potassium salt has several scientific research applications, including:

作用機序

カンレノ酸カリウム塩は、アルドステロン受容体を拮抗することによって効果を発揮します。それは体内で代謝されてカンレノンを生成し、カンレノンはアルドステロン受容体に結合してその活性を阻害します。 これは、ナトリウムの保持やカリウムの排泄など、アルドステロンの影響の減少につながります .

類似の化合物との比較

類似の化合物

カンレノ酸カリウム塩に類似する化合物には、次のようなものがあります。

スピロノラクトン: カンレノンにも代謝される別のアルドステロン拮抗薬.

エプレレノン: 同様の作用機序を持つ選択的アルドステロン拮抗薬.

カンレノン: カンレノ酸カリウム塩とスピロノラクトンの活性代謝物.

独自性

カンレノ酸カリウム塩は、経口投与ではなく、静脈内投与(特に静脈内)が可能であるという点で、臨床的に使用されている唯一の抗ミネラルコルチコイドです . これは、静脈内投与が好ましい臨床環境で特に有用です。

類似化合物との比較

Similar Compounds

Similar compounds to canrenoic acid potassium salt include:

Spironolactone: Another aldosterone antagonist that is also metabolized to canrenone.

Eplerenone: A selective aldosterone antagonist with a similar mechanism of action.

Canrenone: The active metabolite of canrenoic acid potassium salt and spironolactone.

Uniqueness

Canrenoic acid potassium salt is unique in that it is the only clinically used antimineralocorticoid available for parenteral administration (specifically intravenous) as opposed to oral administration . This makes it particularly useful in clinical settings where intravenous administration is preferred.

特性

分子式 |

C22H29O4- |

|---|---|

分子量 |

357.5 g/mol |

IUPAC名 |

3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |

InChI |

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)/p-1/t16-,17+,18+,20+,21+,22-/m1/s1 |

InChIキー |

PBKZPPIHUVSDNM-WNHSNXHDSA-M |

異性体SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C |

正規SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Aminomethyl)-3-furyl]methyl phosphate](/img/structure/B1263361.png)

![UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-alpha-D-glucosamine(1-)](/img/structure/B1263365.png)